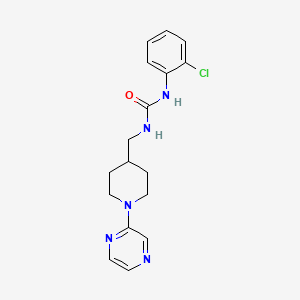

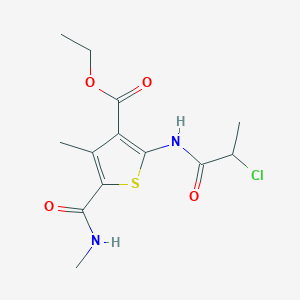

![molecular formula C22H27ClN4O3S B3016416 N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1215605-33-6](/img/structure/B3016416.png)

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with similar structural features and substituents, such as nitro groups, diethylaminoethyl groups, and other benzamide-related structures. These compounds are often studied for their biological activities, including antiemetic, antitumor, local anesthetic, and antiarrhythmic properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of amines with acid chlorides or carboxylic acids. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides involved the acylation of adamantylamine with nitrobenzoyl chloride followed by alkylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, NMR, IR, and MS techniques. For instance, the crystal structure of 2-diethylaminoethyl-p-nitrobenzoate hydrochloride was determined using three-dimensional diffractometer data . The molecular structure is crucial for understanding the interaction of these compounds with biological targets and for rational drug design.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrolysis, reduction, and conjugation. The presence of functional groups such as nitro, amino, and chloro can influence the reactivity of these compounds. For example, the hypoxia-selective cytotoxicity of certain benzamide derivatives is attributed to their one-electron reduction potentials .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, vapor pressure, and distribution coefficients, are important for their pharmacokinetic profiles. The study of these properties can involve techniques like the shake flask method, inert gas transpiration, and DFT calculations . For example, the solubility and distribution coefficients of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide were determined in various solvents and temperatures .

Scientific Research Applications

Hypoxia-Selective Antitumor Agents

Research into hypoxia-selective antitumor agents has led to the synthesis and evaluation of regioisomers with varying cytotoxicity levels under aerobic and hypoxic conditions. These studies aim to identify compounds with selective toxicity to hypoxic tumor cells, potentially leading to more effective cancer therapies with reduced side effects on healthy tissues (Palmer et al., 1996).

Cognitive Enhancers and Neuroprotection

Research on compounds such as T-588 has shown protective effects against sodium nitroprusside-induced cytotoxicity in cultured rat astrocytes. These findings suggest potential applications in mitigating mitochondrial dysfunction and promoting cell survival, which could be relevant for treating neurodegenerative diseases (Phuagphong et al., 2004).

Antitumor Activity of Benzothiazole Derivatives

Derivatives of benzothiazole, sharing a similar structural motif with the compound of interest, have been synthesized and found to exhibit cytostatic activities against various malignant human cell lines. This research underscores the potential of such compounds in cancer treatment, highlighting the importance of structural modifications for enhancing therapeutic efficacy (Racané et al., 2006).

Antiarrhythmic Activity

Studies have also focused on the synthesis and evaluation of novel compounds for their antiarrhythmic activities. For instance, derivatives of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides were synthesized, revealing compounds with promising antiarrhythmic properties for further pharmacological and toxicological studies (Likhosherstov et al., 2014).

Local Anesthetic Molecular Properties

Investigations into the molecular properties of local anesthetics have included the crystal structure analysis of related compounds, providing insights into their mechanism of action and potential for development as safer or more effective local anesthetics (Beall & Sass, 1970).

properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S.ClH/c1-5-24(6-2)11-12-25(21(27)17-7-9-18(10-8-17)26(28)29)22-23-19-14-15(3)13-16(4)20(19)30-22;/h7-10,13-14H,5-6,11-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQFLZIQLCSDTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

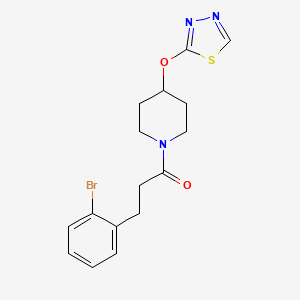

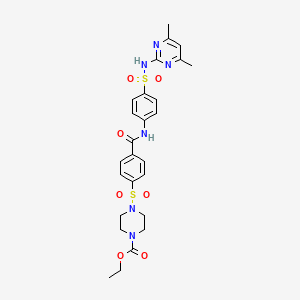

![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)

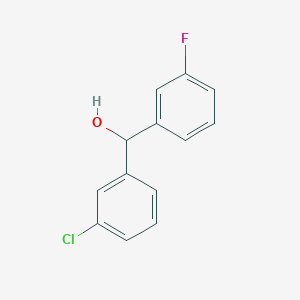

![4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B3016335.png)

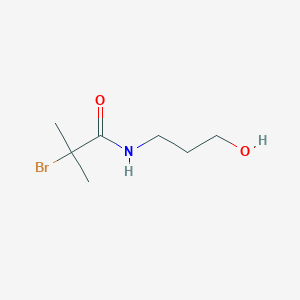

![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)

![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)

![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)

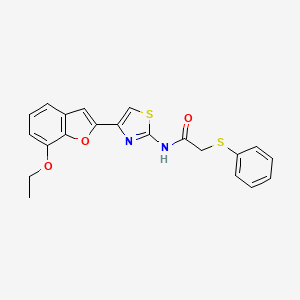

![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3016350.png)

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)